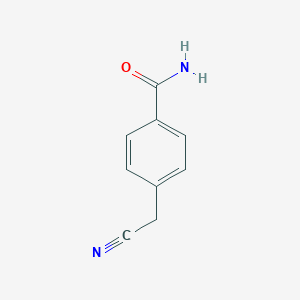

4-(Cyanomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKNUOQYOMHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585410 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114365-07-0 | |

| Record name | 4-(Cyanomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthesis Routes for 4-(Cyanomethyl)benzamide

The most direct methods for synthesizing this compound involve the construction of the amide functional group from a nitrile precursor.

Nitrile Hydrolysis Pathways

The conversion of a nitrile group to a primary amide is a fundamental transformation known as nitrile hydration. This method is advantageous due to its 100% atom economy. The synthesis of this compound can be achieved by the selective hydrolysis of the nitrile group of the corresponding benzonitrile (B105546) precursor.

Several catalytic systems can facilitate this transformation:

Base-Mediated Hydrolysis : Simple and inexpensive bases like sodium hydroxide (B78521) (NaOH) can mediate the hydration of various benzonitriles to their corresponding benzamides under mild conditions, offering a transition-metal-free pathway.

Biocatalytic Hydrolysis : Enzymes such as nitrilases or a combination of nitrile hydratase and amidase offer a green chemistry approach. These biocatalysts operate in aqueous solutions at moderate temperatures and pH, providing high chemo-, regio-, and enantioselectivity while avoiding harsh chemicals and polluting byproducts.

Ionic Liquid Catalysis : Hydrated ionic liquids, for instance, tetrabutylammonium (B224687) hydroxide (TBAH), have been shown to be effective catalysts for the chemoselective hydration of nitriles to amides.

A specific, eco-friendly synthesis of this compound has been reported using a water extract of pomelo peel ash (WEPPA) as a bio-based solvent and catalyst system. This method highlights a practical application of nitrile hydrolysis.

Table 1: Synthesis of this compound via Nitrile Hydrolysis in WEPPA

| Parameter | Value |

|---|---|

| Starting Material | 4-(Cyanomethyl)benzonitrile |

| Solvent/Catalyst | Water Extract of Pomelo Peel Ash (WEPPA) |

| Yield | 77% |

| Product Form | White Solid |

| Melting Point | > 300 °C |

Synthetic Procedures from Aminoacetonitrile (B1212223) Hydrogen Sulphate Precursors

Information regarding the direct synthesis of this compound specifically from aminoacetonitrile hydrogen sulphate precursors is not extensively documented in readily available scientific literature. Alternative foundational routes, such as the Sandmeyer reaction, are commonly employed to introduce a cyano group onto an aromatic ring. This process typically involves converting an aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to form the aryl nitrile. wikipedia.orgresearchgate.netnih.gov This nitrile can subsequently be hydrolyzed to the target benzamide (B126).

Advanced Synthetic Approaches for this compound and its Derivatives

Modern synthetic chemistry offers sophisticated tools to improve efficiency, selectivity, and the environmental profile of chemical manufacturing. These advanced approaches are applicable to the synthesis of this compound and are particularly crucial for creating its derivatives.

Transition Metal-Catalyzed Transformations

While some nitrile hydration methods are metal-free, transition metal complexes are widely used as highly efficient catalysts for this transformation. Metals such as ruthenium, palladium, and copper can activate the nitrile group, facilitating its conversion to an amide under mild conditions with high selectivity. orgsyn.org

Furthermore, transition metals, particularly palladium, are instrumental in synthesizing derivatives of this compound. Catalytic cross-coupling reactions provide a powerful means to modify the aromatic ring. For instance, the Suzuki-Miyaura reaction can be used to form new carbon-carbon bonds, allowing for the attachment of various substituents to the benzamide scaffold. This C-C bond activation and functionalization are key for creating complex molecules with potential pharmaceutical applications.

Environmentally Conscious Synthesis Strategies

Green chemistry principles are increasingly integrated into synthetic planning to minimize environmental impact. For this compound, several environmentally conscious strategies can be employed.

Table 2: Green Synthesis Strategies

| Strategy | Description | Benefit |

|---|---|---|

| Bio-Based Solvents | Utilizing solvents derived from renewable resources, such as the water extract of pomelo peel ash (WEPPA). wikipedia.org | Reduces reliance on petrochemicals and often involves less hazardous materials. |

| Biocatalysis | Employing enzymes (e.g., nitrilases) to catalyze the nitrile hydration step. | Operates in water under mild conditions, highly selective, avoids toxic reagents and byproducts. |

| Transition-Metal-Free Reactions | Designing synthetic routes that use common, non-toxic reagents like NaOH instead of heavy metal catalysts. | Avoids potential metal contamination in the final product and waste streams. |

| Aqueous Hydrotropic Solutions | Using water as a solvent with hydrotropes to enhance the solubility of organic reactants, often in combination with ultrasonic assistance. | Eliminates the need for volatile organic compounds (VOCs). |

These approaches prioritize the use of renewable resources, avoid hazardous substances, and reduce waste, aligning with the goals of sustainable chemical manufacturing.

Ultrasonically-Assisted Synthetic Protocols

Ultrasonic-assisted organic synthesis (UAOS) is a modern technique that uses high-frequency sound waves to enhance chemical reactions. The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.

The application of ultrasound offers several advantages:

Increased Reaction Rates : Reactions can often be completed in a fraction of the time required by conventional methods.

Higher Yields : Improved mass transfer and particle activation can lead to more efficient conversions.

Milder Conditions : The energy input from ultrasound can reduce the need for high bulk temperatures or pressures.

Green Chemistry Synergy : It is particularly effective in heterogeneous and aqueous systems, promoting green chemistry by enabling reactions in environmentally benign solvents.

While a specific protocol for the ultrasonic synthesis of this compound is not detailed, the technique has been successfully applied to the synthesis of various benzamide and azetidinone derivatives, demonstrating its viability for constructing such scaffolds. researchgate.net

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional groups: the benzamide core and the cyanomethyl group. Each of these sites offers distinct opportunities for chemical modification, allowing for a wide range of derivatization strategies.

Oxidation Reactions of the Benzamide Core

The benzamide core, consisting of a stable aromatic ring, is generally resistant to oxidation under standard conditions. Aromatic rings typically require harsh oxidizing agents and conditions to undergo degradation. However, substituents on the benzene (B151609) ring can influence its reactivity. For alkyl-substituted benzene rings, a common oxidation reaction is the conversion of the alkyl side-chain to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) in a hot, acidic solution. libretexts.orglibretexts.org This reaction proceeds if there is at least one benzylic hydrogen. In the case of this compound, the cyanomethyl group itself is susceptible to oxidation, but the aromatic ring remains inert under these conditions. Specific studies detailing the direct oxidation of the benzamide aromatic ring of this compound are not prevalent in the surveyed literature, likely due to the stability of the ring and the presence of the more reactive cyanomethyl group.

Reduction Reactions of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) contains a nitrile functionality that can be readily reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction converts the cyanomethyl group into an aminoethyl group [-CH₂CH₂NH₂].

This reduction is a valuable synthetic tool as it transforms the electron-withdrawing nitrile group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a new site for further functionalization, such as amidation or alkylation.

Table 1: Illustrative General Reduction of a Nitrile to a Primary Amine

| Reactant Structure | Reagents & Conditions | Product Structure |

| R-C≡N | H₂, Raney Nickel, NH₃, Ethanol | R-CH₂-NH₂ |

Nucleophilic Substitution Reactions Involving Cyanomethyl Moieties

The methylene (B1212753) bridge (-CH₂-) in the cyanomethyl group is activated by the adjacent electron-withdrawing nitrile group, making the hydrogen atoms acidic and the carbon atom susceptible to certain reactions. While direct nucleophilic substitution on this carbon is not typical, it can be functionalized. For instance, α-haloamides can act as electrophiles for carbon- or heteroatom-centered nucleophiles, where the halogen is displaced. nih.gov By analogy, if this compound were halogenated at the alpha-position (e.g., forming 4-(bromo(cyano)methyl)benzamide), this derivative would be an excellent substrate for nucleophilic substitution reactions. Such reactions would allow for the introduction of a wide variety of functional groups at the benzylic position, further expanding the synthetic utility of the scaffold.

Cycloaddition Reactions: Towards Tetrazole Derivatives

The nitrile functionality of the cyanomethyl group is a key participant in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. nih.govresearchgate.net Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar acidity and planar structure. The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst or under conditions that promote the cycloaddition. derpharmachemica.comscielo.br

The formation of a tetrazole from this compound would yield a derivative with a significantly different chemical profile, introducing a highly functionalized heterocyclic moiety with potential applications in drug design.

Table 2: General Conditions for Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Azide Source | Catalyst/Solvent | Product | Yield | Reference |

| Aryl Nitriles | Sodium Azide | CuSO₄·5H₂O / DMSO | 5-Aryl-1H-tetrazole | Good to Excellent | scielo.br |

| Cyanoacetamides | Sodium Azide | Trimethylamine hydrochloride / Toluene | 5-substituted 1H-tetrazoles | Excellent | nih.gov |

Note: This table illustrates general methodologies. Specific application to this compound requires dedicated experimental investigation.

Amidation and Heterocyclization Reactions

The benzamide moiety itself can undergo further chemical transformations. While the amide bond is generally stable, it can participate in various reactions, including intramolecular cyclizations. For instance, N-allylbenzamides can undergo intramolecular oxidative cyclization to form oxazole (B20620) derivatives. nih.gov Similarly, derivatives of this compound could be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. nih.govrsc.org

Furthermore, the amide nitrogen can be involved in reactions. For example, the synthesis of isoquinolone derivatives can be achieved through the Rh(III)-catalyzed annulation of benzamides with alkynes. These reactions proceed via C-H activation of the ortho-position of the benzamide and involve the amide N-H bond.

This compound as a Crucial Synthetic Intermediate

The utility of this compound as a building block is highlighted by its role in the synthesis of complex pharmaceutical agents. A prominent example is its use as a key intermediate in the synthesis of Momelotinib , a Janus kinase (JAK1/JAK2) inhibitor.

Table 3: Synthesis of Momelotinib

| Precursor 1 | Precursor 2 | Reagents/Conditions | Final Product | Overall Yield |

| 1-(4-morpholinophenyl)guanidine | N-(cyanomethyl)-4-(3-(dimethylamino)acryloyl)benzamide | Mild cyclization conditions | Momelotinib | 52.5% over 4 steps |

Precursor in Heterocyclic Compound Synthesis

The structure of this compound, featuring both a reactive nitrile and an amide group, serves as an ideal starting point for the construction of various nitrogen-containing heterocyclic compounds. The cyanomethyl group, in particular, is a reactive handle that chemists can exploit to build diverse molecular libraries.

Research has demonstrated its role as a key intermediate in the development of tetrazole derivatives. nih.gov Tetrazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, acting as bioisosteres for carboxylic acid groups. nih.gov The synthesis of these heterocycles often involves the chemical manipulation of the cyano group within the this compound structure. The benzamide scaffold itself is a foundational element in medicinal chemistry, known for its stability and synthetic accessibility, making its derivatives subjects of continuous research.

The general strategy involves leveraging the reactivity of the nitrile functionality to participate in cyclization reactions. The application of cyanamide-based compounds in chemical synthesis is extensive and flexible due to the diverse reaction pathways of the cyano group, which can yield a variety of nitrogen-containing heterocycles. researchgate.net These synthetic strategies are crucial for creating novel heterocyclic compounds that may exhibit significant biological activities, including potential as insecticides.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyanomethyl-Containing Precursors

| Heterocyclic System | Synthetic Strategy | Key Intermediate Feature | Potential Application |

|---|---|---|---|

| Tetrazoles | Cycloaddition reactions involving the nitrile group | N-(cyanomethyl)benzamide as a key intermediate nih.gov | Bioisosteres in medicinal chemistry nih.gov |

| Quinazolinones | Cyclization involving benzamide or related structures | Benzamide moiety orientjchem.org | Biologically active compounds orientjchem.orgdntb.gov.ua |

| Benzoxazines | Radical oxycyanomethylation of olefinic amides | Cyanomethyl radical reactivity researchgate.net | Scaffolds in medicinal chemistry researchgate.net |

| Imidazopyridines | Visible light-promoted reaction with bromoacetonitrile | Cyanomethyl radical addition researchgate.net | Synthesis of therapeutic agents like zolpidem researchgate.net |

Building Block for Complex Polyfunctional Molecules

In the realm of organic synthesis, "building blocks" are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com this compound fits this description perfectly, acting as a crucial component in the synthesis of intricate, polyfunctional molecules, particularly within medicinal chemistry.

A prominent example of its application is in the synthesis of the drug Momelotinib (formerly known as CYT-0387). bldpharm.com Momelotinib is a potent inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK2, and is used in the treatment of myeloproliferative neoplasms. The chemical name for Momelotinib is N-(cyanomethyl)-4-(2-((4-(4-morpholinophenyl)amino)-4-pyrimidinyl)benzamide. bldpharm.comepa.gov

The synthesis of this complex molecule utilizes this compound as a core structural unit. The benzamide portion of the molecule is linked to a substituted pyrimidine (B1678525) ring, while the cyanomethyl group remains a key feature of the final active pharmaceutical ingredient. This illustrates how this compound serves as a scaffold upon which additional complexity and functionality can be systematically added to achieve a desired therapeutic effect.

Table 2: Role of this compound in the Synthesis of Momelotinib

| Feature of this compound | Role in Momelotinib Structure | Resulting Complex Molecule | Therapeutic Target |

|---|---|---|---|

| Benzamide Moiety | Serves as the central scaffold connecting the pyrimidine and cyanomethyl groups. epa.gov | N-(cyanomethyl)-4-(2-((4-(4-morpholinophenyl)amino)-4-pyrimidinyl)benzamide epa.gov | JAK1 and JAK2 Kinases |

| Cyanomethyl Group | Incorporated as a key functional group in the final structure. epa.gov | Momelotinib bldpharm.com | Myeloproliferative Neoplasms |

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 4-(Cyanomethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

The ¹³C NMR spectrum would be expected to display signals for the quaternary carbons of the benzene (B151609) ring, the methine carbons of the ring, the methylene (B1212753) carbon, the nitrile carbon, and the carbonyl carbon of the amide group. The chemical shifts of these carbons provide critical information about the electronic environment within the molecule.

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not widely reported. However, based on its molecular formula (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 160. Fragmentation patterns would likely involve the cleavage of the cyanomethyl group, the amide group, and fragmentation of the aromatic ring, providing valuable structural information.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational frequencies would include:

N-H stretching: Amide N-H stretching vibrations, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹, and aliphatic C-H stretching from the methylene group, appearing just below 3000 cm⁻¹.

C≡N stretching: A sharp, medium-intensity absorption band for the nitrile group, expected in the range of 2220-2260 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group (Amide I band), typically found between 1630 and 1690 cm⁻¹.

N-H bending: The Amide II band, resulting from N-H bending and C-N stretching, is expected in the region of 1550-1640 cm⁻¹.

C-N stretching: The amide C-N stretching vibration.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

As of the latest available data, a single crystal X-ray diffraction structure for this compound has not been reported in crystallographic databases. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. It would also reveal the crystal system, space group, and unit cell dimensions.

Analysis of Crystal Packing and Supramolecular Assemblies

Without a determined crystal structure, a definitive analysis of the crystal packing and supramolecular assemblies of this compound cannot be conducted. However, based on the functional groups present (amide and nitrile), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is a strong hydrogen-bonding motif. These hydrogen bonds could lead to the formation of various supramolecular synthons, such as chains or sheets. Additionally, π-π stacking interactions between the aromatic rings could further contribute to the stability of the crystal lattice. The nitrile group could also participate in weaker intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding Networks

Detailed crystallographic studies for this compound (C₉H₈N₂O) are not extensively available in the public domain. However, analysis of its structural isomer, N-(Cyanomethyl)benzamide, provides insight into the types of interactions that are likely to govern the crystal packing of related benzamide (B126) structures. In the crystal structure of N-(Cyanomethyl)benzamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds. These interactions form infinite chains that stabilize the crystal lattice. This hydrogen bonding pattern is a common feature in primary amides, where the amide proton acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. While the specific geometry and network topology would differ in this compound due to the different placement of the cyanomethyl group, the fundamental N—H⋯O hydrogen bonding motif involving the benzamide functional group is anticipated to be a primary organizing force in its solid-state structure.

Conformational Analysis and Dihedral Angles

| Parameter | Description |

| Dihedral Angle 1 | Torsion angle between the plane of the benzene ring and the carboxamide group. |

| Dihedral Angle 2 | Torsion angle involving the C(ar)-C(ar)-C(methylene)-C(nitrile) atoms, defining the orientation of the cyanomethyl group. |

Interactive Data Table: The specific values for these angles in this compound are not currently available in published crystallographic data.

Elemental Compositional Analysis

The elemental composition of a compound provides the empirical and molecular formulas, which are fundamental to its chemical identity. For this compound, the molecular formula is established as C₉H₈N₂O. This composition is confirmed through techniques such as combustion analysis and high-resolution mass spectrometry. The calculated elemental percentages based on this formula are essential for verifying the purity and identity of synthesized samples.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 67.49% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.04% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.50% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.00% |

| Total | 160.176 | 100.00% |

Interactive Data Table: Elemental Composition of this compound.

This compositional data is a cornerstone in the characterization of the compound, ensuring that experimental material conforms to its expected molecular structure before being used in further research or as a synthetic intermediate.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and reactivity of molecules.

Density Functional Theory (DFT) calculations are widely employed to investigate the reaction mechanisms and energetics of chemical processes. For benzamide (B126) derivatives, DFT studies can elucidate the stability of different conformations and the energy barriers of reactions. Computational calculations on benzamide and its derivatives have been used to determine energy changes (ΔE) and identify the most stable compounds. For instance, studies have shown that specific substitutions on the benzamide scaffold can lead to more stable structures, as indicated by lower energy values, suggesting a more favorable (exothermic) formation researchgate.net. These theoretical investigations provide a molecular-level understanding of the reactivity and thermodynamic stability of benzamide derivatives, which is crucial for designing synthetic pathways and predicting reaction outcomes.

The electronic properties of a molecule are key to understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity researchgate.netnih.gov.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net. DFT calculations can be used to determine the energies of these orbitals and the resulting energy gap. For related benzamide derivatives, the HOMO-LUMO energy gap has been shown to be a critical parameter in assessing their chemical stability researchgate.net.

Table 1: Quantum Chemical Parameters of a Representative Benzamide Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.3324 eV | scirp.org |

| LUMO Energy | -1.9424 eV | scirp.org |

| Energy Gap (ΔE) | 4.39 eV | scirp.org |

| Electronegativity (χ) | 4.1374 eV | scirp.org |

| Chemical Hardness (η) | 2.195 eV | scirp.org |

| Chemical Softness (S) | 0.2278 eV⁻¹ | scirp.org |

Note: The data presented is for a related 4-hydroxy-benzamide derivative and serves as an illustrative example of the types of parameters calculated via DFT. The exact values for 4-(Cyanomethyl)benzamide may differ.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between small molecules and biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex mdpi.com. This technique provides insights into the binding mode and affinity between a small molecule and a protein target at an atomic level mdpi.com. For benzamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their binding interactions.

For example, docking studies of various benzamide derivatives have been conducted against targets like topoisomerase IIα, revealing interactions with specific amino acid residues and DNA bases within the active site researchgate.net. The binding energies calculated from these simulations provide an estimate of the ligand's affinity for the target protein researchgate.net.

By visualizing the interactions between a ligand and its target, molecular docking and MD simulations can help elucidate the potential mechanism of action. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding and biological activity nih.govnih.gov.

For instance, in the context of kinase inhibition, molecular modeling of a 4-(aminomethyl)benzamide (B1271630) derivative showed that the flexible linker allows the molecule to adopt a favorable geometry to bind to the active site of the T315I-mutant Abl kinase nih.govnih.gov. Similarly, MD simulations have been used to confirm the stability of ligand-protein complexes and to understand the dynamic nature of these interactions over time nih.gov.

Table 2: Example of Predicted Binding Affinities of Benzamide Derivatives with Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Benzamide Derivative 1 | MMP-1 | -8.24 | researchgate.net |

| Benzamide Derivative 2 | MMP-2 | -8.50 | researchgate.net |

| Etoposide (Reference) | Topoisomerase IIα | -114.71 | researchgate.net |

Note: The binding affinities are for various benzamide derivatives and are presented to illustrate the application of molecular docking. The specific binding affinities for this compound would depend on the target protein.

Predictive Modeling for Pharmacological and Material Properties

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, plays a crucial role in modern drug discovery researchgate.net. These in silico methods provide early estimations of a compound's pharmacological and pharmacokinetic properties, helping to prioritize candidates for further development researchgate.net.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds mdpi.com. For benzamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for their inhibitory potency against various targets mdpi.com. These models can guide the design of new derivatives with improved activity mdpi.com.

In silico ADMET prediction is used to evaluate the drug-likeness of a compound by assessing properties such as lipophilicity, solubility, and potential toxicity jonuns.com. The "rule of five" is a commonly used guideline to assess the oral bioavailability of a potential drug candidate mdpi.com. Predictive models for benzamide derivatives have shown that many of them exhibit favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents researchgate.net.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure-Activity Relationship (SAR) Studies and Predictive Models

The benzamide scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry, recognized for its role in a wide array of pharmacologically active agents. The versatility of this scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological profiles of its derivatives to target various enzymes and receptors. The cyanomethyl group attached to the benzamide ring is a reactive handle that has been effectively utilized by researchers to synthesize a diverse library of compounds with specific biological activities.

Structure-Activity Relationship (SAR) studies on derivatives of this compound have provided valuable insights into the molecular features crucial for their biological activity. For instance, in a study focused on developing antagonists for the cannabinoid receptor 1 (CB1), a library of secondary and tertiary 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides was synthesized. This research aimed to map the SAR in the eastern amide region of the molecules. The findings indicated that a range of modifications in this part of the molecule was generally well-tolerated. However, the introduction of polar and particularly charged groups tended to decrease the CB1 antagonistic activity. Despite this, several compounds with single-digit or even sub-nanomolar potency were identified, highlighting the potential for further elaboration of the nitrile moiety.

Another area where the this compound moiety has been significant is in the development of enzyme inhibitors. A notable example is Momelotinib (formerly CYT-0387), which is chemically known as N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzamide. This compound, a derivative of this compound, is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms. The structural components of Momelotinib, including the cyanomethylbenzamide portion, are critical for its inhibitory activity.

Furthermore, SAR studies on dual aromatase–sulfatase inhibitors have underscored the importance of the para-cyanophenyl group, a key feature of this compound. In a series of derivatives, various modifications were explored, including relocating or adding halogen atoms, replacing the halogen with other groups, and altering the linker and ring structures. The study concluded that the para-cyanophenyl ring provided the most balanced dual inhibition for this class of compounds, suggesting its favorable properties for binding to the active sites of both aromatase and steroid sulfatase (STS). These findings collectively demonstrate that the this compound core structure is a valuable template in drug discovery, with the cyanomethyl and benzamide groups playing crucial roles in the interaction with biological targets. Modifications to these groups can significantly modulate the potency and selectivity of the resulting compounds.

In Silico Assessment of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

In silico methods are instrumental in modern drug discovery for the early prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational tools help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. While specific, experimentally validated in silico ADME data for this compound is not extensively available in the public domain, its potential ADME profile can be assessed by applying widely accepted computational models and rules, such as Lipinski's rule of five.

Lipinski's rule of five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

The properties of this compound can be calculated to see how it conforms to these rules.

| Property | Value | Lipinski's Rule of Five |

| Molecular Weight | 160.17 g/mol | < 500 daltons (Pass) |

| Hydrogen Bond Donors | 2 | ≤ 5 (Pass) |

| Hydrogen Bond Acceptors | 2 | ≤ 10 (Pass) |

| Calculated logP | ~1.5 | ≤ 5 (Pass) |

Based on these calculations, this compound adheres to all the criteria of Lipinski's rule of five, suggesting that it possesses physicochemical properties consistent with good oral bioavailability. Its relatively low molecular weight and moderate lipophilicity indicate a higher probability of good absorption and distribution characteristics.

Beyond Lipinski's rule, other computational ADME predictions can provide further insights. For instance, the polar surface area (PSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Compounds with a PSA of less than 140 Ų are generally considered to have good oral bioavailability. The number of rotatable bonds, which influences conformational flexibility and binding to targets, is also a key parameter; fewer than 10 rotatable bonds is generally preferred for good oral bioavailability.

While comprehensive in silico ADME studies would involve more sophisticated modeling of properties like metabolic stability, potential for transporter-mediated uptake or efflux, and prediction of major metabolites, the initial assessment based on fundamental physicochemical properties suggests a favorable ADME profile for this compound as a lead compound or a scaffold for further drug design. These predictive models serve as a valuable guide for medicinal chemists in optimizing the ADME properties of derivatives of this compound.

Advanced Research in Medicinal Chemistry and Pharmacology

Development of Therapeutic Agents and Drug Discovery

The structural framework of 4-(cyanomethyl)benzamide serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its chemical versatility allows for modifications that can lead to compounds with a wide range of pharmacological activities.

Anti-cancer and Anti-proliferative Compounds

The benzamide (B126) moiety is a cornerstone in the design of various anti-cancer agents. Derivatives of this compound have been explored for their potential as potent enzyme inhibitors, a key strategy in cancer therapy.

One significant area of research involves the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net PARP enzymes are crucial for DNA damage repair in cells, and their inhibition can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2-defective cells. researchgate.net The core structure of this compound has been utilized to synthesize novel benzamide derivatives that demonstrate significant PARP-1 inhibitory activity. researchgate.net For instance, optimization of a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, led to analogues with potent PARP-1 IC50 values. nih.gov

Furthermore, this compound is a key intermediate in the synthesis of Momelotinib (formerly CYT-0387). Momelotinib is a potent inhibitor of Janus kinase (JAK1 and JAK2) enzymes, which are implicated in myeloproliferative neoplasms.

Research has also focused on designing benzenesulfonamide (B165840) derivatives incorporating triazine linkers as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov While not a direct derivative of this compound, this research highlights the broader utility of the benzamide scaffold in developing selective anti-cancer agents. nih.gov

Table 1: Examples of this compound-related Anti-cancer Compounds and their Targets

| Compound/Derivative Class | Target Enzyme(s) | Therapeutic Application |

|---|---|---|

| Novel Benzamide Derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) researchgate.net | Targeting BRCA1/2-defective cancers researchgate.net |

| Momelotinib | Janus kinase 1 (JAK1), Janus kinase 2 (JAK2) | Myeloproliferative neoplasms |

| Tetrazolyl analogues of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1, PARP-2 nih.gov | Cancer therapy nih.gov |

Antimicrobial and Antifungal Compounds

The benzamide scaffold is known to be a constituent of various compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and antifungal properties. While direct studies on this compound itself are limited in this context, research on related benzamide derivatives provides insights into its potential.

The general structure of benzamide allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to target microbial enzymes and receptors. This versatility has made benzamide and its analogues a subject of continuous research in the development of new antimicrobial agents.

For example, a series of novel pleuromutilin (B8085454) derivatives incorporating a piperazine (B1678402) moiety have been synthesized and shown to possess excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated potent bactericidal effects. nih.gov While not a direct derivative of this compound, this illustrates the potential of the broader benzamide class in combating resistant bacteria.

In the realm of antifungal agents, derivatives of the azole class, which can contain amide functionalities, are widely used. These compounds, such as fluconazole (B54011) and itraconazole, function by inhibiting the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.gov They specifically target the enzyme 14α-demethylase, leading to a dysfunctional cell membrane and inhibition of fungal growth. nih.gov

Table 2: Examples of Benzamide-related Antimicrobial and Antifungal Mechanisms

| Compound Class | Mechanism of Action | Target Organisms |

|---|---|---|

| Pleuromutilin Derivatives nih.gov | Inhibition of bacterial protein synthesis nih.gov | Gram-positive bacteria, including MRSA nih.gov |

| Azole Antifungals nih.gov | Inhibition of ergosterol synthesis via 14α-demethylase nih.gov | Fungi nih.gov |

Antiviral Agents

Derivatives of this compound have shown significant promise in the development of antiviral therapeutics. A notable example is the discovery of 4-(aminomethyl)benzamide-based inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov These compounds represent a new series of potent small-molecule inhibitors that are effective against these highly pathogenic filoviruses. nih.gov

Research in this area has led to the identification of superior inhibitors with high potency and low cytotoxicity. nih.gov For instance, compounds with broad-spectrum activity have been developed through the synthesis of directed libraries from phenyl-substituted, indoline, and heterocyclic derivatives of the 4-(aminomethyl)benzamide (B1271630) scaffold. nih.gov

Furthermore, the benzamide structure is a key component in the design of other antiviral agents. For example, a new favipiravir (B1662787) derivative, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxyprazine-2-carboxamide (cyanorona-20), has been identified as a potent and selective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net This highlights the potential of incorporating the cyanobenzyl functionality, which is related to the cyanomethyl group of this compound, in the design of novel antiviral drugs.

Additionally, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been designed and synthesized as novel anti-influenza agents. semanticscholar.orgmdpi.com One of the target compounds demonstrated significant activity against multiple influenza virus strains. mdpi.com

Table 3: Examples of this compound-related Antiviral Compounds and their Targets

| Compound/Derivative Class | Viral Target | Therapeutic Application |

|---|---|---|

| 4-(Aminomethyl)benzamide derivatives nih.gov | Ebola virus and Marburg virus entry nih.gov | Treatment of filovirus infections nih.gov |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxyprazine-2-carboxamide (cyanorona-20) nih.govresearchgate.net | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) nih.govresearchgate.net | Treatment of COVID-19 nih.govresearchgate.net |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives semanticscholar.orgmdpi.com | Influenza virus mdpi.com | Treatment of influenza semanticscholar.orgmdpi.com |

Anti-diabetic Compounds

Research into the therapeutic potential of this compound derivatives extends to metabolic diseases, particularly diabetes. One area of focus has been the development of benzamide derivatives as potential glucokinase activators. Glucokinase plays a crucial role in glucose homeostasis and is a key regulator of insulin (B600854) secretion from pancreatic beta cells.

The strategic focus of this research is to leverage the core structure of compounds like this compound to develop new molecules with tailored biological functions for the treatment of metabolic disorders. The versatility of the benzamide scaffold allows for modifications that can enhance the potency and selectivity of these compounds as glucokinase activators.

While specific compounds derived directly from this compound for anti-diabetic applications are still under investigation, the broader class of benzamides represents a promising avenue for the discovery of new anti-diabetic drugs.

Table 4: Potential Application of Benzamide Derivatives in Diabetes

| Compound Class | Target | Therapeutic Approach |

|---|---|---|

| Benzamide derivatives | Glucokinase | Activation to enhance insulin secretion |

Central Nervous System (CNS) Active Agents: Antidepressant and Anxiolytic Compounds

The benzamide scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system. Certain benzamides are utilized in psychiatry, demonstrating the potential of this chemical class to interact with CNS targets.

A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been investigated as δ-opioid receptor agonists for CNS indications. nih.gov The research focused on balancing potency, subtype selectivity, and in vitro ADME (absorption, distribution, metabolism, and excretion) and safety properties. nih.gov This work led to the advancement of two clinical candidates, highlighting the potential of this class of compounds for CNS applications. nih.gov

The versatility of the benzamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profiles of derivative compounds to target a variety of enzymes and receptors within the CNS.

Table 5: Example of Benzamide Derivatives for CNS Indications

| Compound Class | Target Receptor | Potential Therapeutic Use |

|---|---|---|

| 4-Piperidin-4-ylidenemethyl-benzamides nih.gov | δ-opioid receptor nih.gov | CNS indications nih.gov |

Insecticidal Agents and Agrochemical Applications

In the field of agrochemicals, derivatives of this compound are being explored for their insecticidal properties. The cyanomethyl group of the parent compound serves as a reactive handle that researchers can exploit to build a library of diverse structures with potential applications in pest control.

For example, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been synthesized and used as a precursor for novel heterocyclic compounds. Subsequent derivatives have demonstrated significant insecticidal activity against pests such as the cotton leaf worm.

Patents have been filed for benzamide derivatives with broad insecticidal applications for agricultural and horticultural use. google.com These compounds are designed to be effective against a range of insect pests. Additionally, isoxazoline (B3343090) derivatives containing a benzamide moiety have been developed and show high insecticidal activity. researchgate.net One such compound, N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide (G22), has been shown to be highly lethal to the fall armyworm (Spodoptera frugiperda). researchgate.net

Table 6: Examples of Benzamide-related Insecticidal Agents

| Compound/Derivative Class | Target Pests | Application |

|---|---|---|

| 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cotton leaf worm | Agrochemical |

| Isoxazoline derivatives containing benzamide researchgate.net | Fall armyworm (Spodoptera frugiperda) researchgate.net | Agrochemical |

Other Biological Activities

Derivatives of this compound have been explored for a range of therapeutic applications beyond their primary targets, demonstrating a broad spectrum of potential biological activities.

Anti-parasitic Activity : The this compound core has been utilized as a foundational structure in the synthesis of compounds aimed at treating parasitic diseases. Notably, it has been a precursor in the development of inhibitors against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness.

Antitubercular Activity : The benzamide moiety is a common feature in various antitubercular agents. Research into novel derivatives has identified compounds with potent activity against Mycobacterium tuberculosis. For instance, tetrahydropyrazolo[1,5-a]pyrimidine carboxamide derivatives have been synthesized and evaluated, with some showing significant efficacy in mouse models of tuberculosis nih.gov. While not direct derivatives of this compound, this highlights the potential of the broader benzamide class in this therapeutic area.

Anti-inflammatory Activity : The derivative Momelotinib has demonstrated anti-inflammatory effects by suppressing the signal transduction of multiple pro-inflammatory cytokines through its inhibition of the JAK-STAT pathway cancer-research-network.com. This mechanism is central to its therapeutic effects in myelofibrosis, a condition characterized by significant inflammation hematologyandoncology.net.

Anti-obesity Activity : While direct research linking this compound derivatives to anti-obesity effects is limited, the broader class of benzamides has been investigated. The pursuit of anti-obesity drugs is an active area of pharmaceutical research, targeting various physiological pathways to manage weight google.com.

Mechanistic Studies of Biological Interactions

The most profound impact of this compound in medicinal chemistry has been through its derivative, Momelotinib. The mechanistic studies of this compound have revealed a multi-modal action that addresses several pathological features of myeloproliferative neoplasms.

Janus Kinase (JAK) Inhibition and JAK-STAT Pathway Modulation

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors essential for hematopoiesis and immune function. In myeloproliferative neoplasms (MPNs), this pathway is often hyperactivated due to mutations in genes like JAK2, CALR, or MPL nih.govnih.gov. This dysregulation leads to clonal myeloproliferation, inflammation, and the cardinal symptoms of the disease nih.govnih.gov.

Momelotinib, a derivative of this compound, effectively modulates this pathway by inhibiting JAK family members, thereby blocking the downstream signaling that drives the disease droracle.aidrugbank.com. By inhibiting JAK1 and JAK2, Momelotinib reduces the overproduction of inflammatory cytokines, which contributes to the alleviation of constitutional symptoms and splenomegaly in patients with myelofibrosis nih.govpatsnap.com.

Detailed Mechanisms of JAK1/JAK2 Inhibition

Momelotinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAK1 and JAK2. drugbank.compatsnap.com This means it binds to the ATP-binding site on these kinases, preventing the phosphorylation of downstream targets and thereby interrupting the signaling cascade. It demonstrates potent inhibition of both wild-type and mutant JAK2V617F, which is a common driver mutation in MPNs droracle.aidrugbank.com.

The inhibitory activity of Momelotinib is highly potent, with specific concentrations required to inhibit 50% of the enzyme's activity (IC50) being in the nanomolar range. This high affinity allows for effective suppression of the JAK-STAT pathway at therapeutic concentrations.

| scienceKinase Target | functionsIC50 (nM) | articleReference |

|---|---|---|

| JAK1 | 11 | nih.govdrugbank.com |

| JAK2 | 18 | nih.govdrugbank.com |

| JAK3 | 155 | drugbank.com |

| TYK2 | 17 | drugbank.com |

| ACVR1/ALK2 | 8.4 | nih.gov |

Clinical Implications in Myeloproliferative Neoplasms

Myelofibrosis (MF), a type of MPN, is characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), debilitating constitutional symptoms, and anemia nih.gov. The hyperactivated JAK-STAT pathway is a central driver of these clinical features hematologyandoncology.net. Inhibition of JAK1 and JAK2 by Momelotinib has shown significant clinical benefits, including reduction in spleen volume and improvement in symptoms nih.govdroracle.ai. Clinical trials have demonstrated its efficacy in patients with intermediate or high-risk myelofibrosis nih.govtargetedonc.com. The MOMENTUM phase III trial, for instance, evaluated Momelotinib in anemic MF patients who were previously treated with a JAK inhibitor targetedonc.compatientpower.info. Furthermore, long-term studies have shown its potential in managing the disease, although, like other JAK inhibitors, it has not been shown to be curative nih.govnih.gov.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. The benzamide scaffold is a versatile structure that has been incorporated into various compounds designed as potential AChE inhibitors mdpi.comresearchgate.netproquest.com. Studies have shown that certain N-benzyl benzamide derivatives and other related structures can exhibit potent inhibitory activity against cholinesterases nih.govnih.gov. However, specific research focusing on the AChE inhibitory activity of this compound itself or its direct, simple derivatives is not extensively reported in the scientific literature. The primary research focus for derivatives of this compound has been on kinase inhibition.

Adenosine Receptor (ADORA1) Interaction

While direct interaction of this compound with the Adenosine A1 receptor (ADORA1) is not established in current literature, the broader class of benzamide derivatives has been explored for activity at various receptors. Adenosine receptors, particularly the A1 subtype, are critical targets in cardiovascular and central nervous system disorders. The development of selective antagonists for the A1 receptor is an area of significant therapeutic interest.

The most potent and well-studied ADORA1 antagonists are typically xanthine (B1682287) derivatives. nih.gov Systematic studies have identified key structural features that confer high affinity and selectivity. For instance, modifications at the 8-position of the xanthine nucleus, such as the introduction of cyclopentyl or cyclohexyl groups, have been shown to dramatically increase selectivity for the A1 receptor over other subtypes. nih.gov Beyond xanthines, other heterocyclic systems, like 2-amino-5-benzoyl-4-phenylthiazoles, have been developed as potent and selective non-xanthine A1 antagonists. nih.gov In these series, acylation of the 2-amino group was found to be a critical determinant for high A1 affinity, resulting in compounds with Kᵢ values in the low nanomolar range at rat A1 receptors. nih.gov

For a simple scaffold like this compound to interact with the ADORA1 receptor, significant structural modifications would be necessary to mimic the key pharmacophoric features of known antagonists. This would likely involve incorporating larger, lipophilic groups and specific hydrogen bond donors and acceptors to achieve favorable interactions within the receptor's binding pocket.

Tubulin Interaction and Microtubule Dynamics Modulation

The benzamide scaffold is a key structural feature in a class of potent anticancer agents that function by interacting with tubulin and disrupting microtubule dynamics. nih.govacs.orgnih.gov Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, motility, and intracellular transport. acs.org Compounds that interfere with their dynamic nature can induce mitotic arrest and apoptosis in rapidly dividing cancer cells, making tubulin an attractive therapeutic target. nih.govacs.org

Certain advanced benzamide derivatives have been designed to bind to the colchicine (B1669291) binding site on β-tubulin. nih.govacs.orgnih.gov This binding event inhibits the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and cell cycle arrest. For example, extensive structure-activity relationship (SAR) studies have led to the identification of N-benzylbenzamide and other complex benzamide derivatives that exhibit significant antiproliferative activities against various cancer cell lines, with IC₅₀ values in the low nanomolar range. acs.orgnih.gov

One such optimized benzamide inhibitor, compound 48 , was shown through X-ray crystallography to occupy all three zones of the colchicine binding site. nih.govacs.org This potent interaction translated to robust antitumor efficacy and favorable pharmacokinetic profiles in preclinical models, including activity in paclitaxel-resistant cancer models. nih.govacs.org While this compound itself is a simple precursor, its core structure serves as a foundational element for these more complex and potent tubulin inhibitors.

| Compound | Target | Activity (IC₅₀) | Cell Line(s) |

| Compound 20b | Tubulin Polymerization | 12-27 nM | Various cancer cell lines |

| Compound 48 | Tubulin Polymerization | 4 nM | DU145 (prostate cancer) |

Characterization of Target Binding Affinities and Selectivities

The evaluation of binding affinity (potency) and selectivity is a cornerstone of drug discovery, ensuring that a compound interacts strongly with its intended target while minimizing off-target effects. For benzamide derivatives, these properties are extensively characterized using a variety of biochemical and cellular assays.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In the development of benzamide-based ligands for the Sigma-1 receptor (S1R), a chaperone protein implicated in CNS disorders, competitive binding studies were performed. mdpi.com These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor, from which an inhibition constant (Kᵢ) can be calculated. This process led to the discovery of benzamide derivatives with Kᵢ values for S1R in the sub-nanomolar range. mdpi.com

Selectivity is determined by testing the compounds against related targets. For the S1R ligands, binding affinity was also measured for the Sigma-2 receptor (S2R). The ratio of Kᵢ values (S2R/S1R) provides a quantitative measure of selectivity. For example, compound 2 in a study of novel benzamides showed a Kᵢ of 0.6 nM for S1R and demonstrated a selectivity ratio of over 300-fold against S2R. mdpi.com

In another example, benzamide-type derivatives were developed as novel binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov Their binding affinity was determined using competitive binding assays, yielding IC₅₀ values that guided the optimization of physicochemical properties and on-target activity. nih.gov These characterization studies are essential for establishing a clear SAR and advancing compounds with the most desirable biological profiles. mdpi.comacs.org

| Compound | Target | Binding Affinity (Kᵢ) | Selectivity (S2R/S1R) |

| Lead Compound 1 | Sigma-1 Receptor | 3.2 nM | 190 |

| Compound 2 (meta-chloro) | Sigma-1 Receptor | 0.6 nM | 317 |

| Compound 3 (para-chloro) | Sigma-1 Receptor | 1.7 nM | 241 |

Bioisosteric Replacement and Prodrug Design

Tetrazole as a Carboxyl Bioisostere for Enhanced Stability and Activity

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in medicinal chemistry. The tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid group and, by extension, can also be considered a surrogate for the related amide functional group. nih.govdrughunter.comresearchgate.netnih.gov This replacement is often employed to improve a molecule's metabolic stability, lipophilicity, and pharmacokinetic profile. researchgate.netnih.gov

The 1H-tetrazole moiety has a pKa value (around 4.5-4.9) that is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic or hydrogen-bonding interactions with biological targets. drughunter.com A major advantage of this replacement is that the tetrazole ring is resistant to many of the metabolic degradation pathways that affect carboxylic acids and amides. researchgate.net

This strategy has been successfully used in numerous marketed drugs. A classic example is the angiotensin II receptor antagonist losartan, where the replacement of a carboxylic acid with a tetrazole group led to a 10-fold increase in potency and significantly improved oral bioavailability. drughunter.com In the context of this compound, the amide group itself could be part of a larger molecule where it acts as a bioisostere of a carboxylic acid, or it could potentially be replaced by a tetrazole or other heterocyclic bioisosteres (like oxadiazoles (B1248032) or triazoles) to enhance metabolic stability while aiming to preserve target binding. nih.govdrughunter.com

Strategies for Improving Bioavailability and Pharmacokinetic Profiles

Poor bioavailability and suboptimal pharmacokinetic properties are common challenges in drug development. Prodrug design is a versatile strategy used to overcome these issues by masking a specific functional group of a parent drug with a promoiety. researchgate.netnih.gov This modification alters the drug's physicochemical properties, such as solubility or lipophilicity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. researchgate.net

Common prodrug strategies include the formation of esters or amides to increase lipophilicity and enhance membrane permeability, or the attachment of polar groups like phosphates or amino acids to improve aqueous solubility for intravenous administration. nih.gov

A relevant example involves a class of anti-HIV sulfanylbenzamides that were too unstable for systemic use. acs.org To address this, a prodrug called nipamovir (B12369593) was created by masking the reactive sulfanyl (B85325) group with a nitroimidazole promoiety. This modification protected the parent molecule from degradation in the bloodstream, enabling oral bioavailability. Following administration, the prodrug was cleaved to release the active thiol metabolite. This approach extended the half-life of the active compound and resulted in an oral bioavailability of over 90% in preclinical species, demonstrating the power of prodrug strategies to enable the systemic use of promising compounds containing a benzamide core. acs.org

Pharmaceutical Impurity Identification and Characterization

The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of a drug substance. Impurities can originate from various sources, including starting materials, intermediates, reagents, reaction by-products, and degradation of the final product.

For this compound, a common synthesis involves the reaction of aminoacetonitrile (B1212223) (or its salt) with benzoyl chloride in the presence of a base. nih.gov Potential impurities arising from this process could include:

Unreacted Starting Materials: Residual aminoacetonitrile hydrogen sulfate (B86663) and benzoyl chloride.

Side-Reaction Products: Hydrolysis of the benzoyl chloride to benzoic acid. Dimerization or polymerization of the aminoacetonitrile starting material.

Degradation Products: Hydrolysis of the terminal nitrile group of this compound to a carboxylic acid or primary amide, or hydrolysis of the central amide bond.

The characterization and quantification of these impurities require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for separating and quantifying impurities. For structural elucidation, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is crucial for identifying unknown impurities. For definitive structural confirmation, impurities may be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Applications in Materials Science and Engineering

Polymer Chemistry and Material Development

The strategic use of 4-(cyanomethyl)benzamide and its derivatives in polymer synthesis has led to the creation of novel polymers with enhanced characteristics. Researchers have explored its potential in the formation of aromatic polyamides and in the design of specialized methacrylate (B99206) polymers.

Synthesis of Poly(p-benzamide)s and Related Aromatic Polyamides

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of these materials typically involves the polycondensation of aromatic diamines and aromatic diacid chlorides. While the direct polymerization of this compound into poly(p-benzamide) is not extensively detailed in current research, the broader field of aromatic polyamide synthesis provides context for the potential utility of such a monomer.

The synthesis of high molecular weight poly(p-benzamide)s has been achieved using various derivatives of p-aminobenzoic acid. One successful approach involves the polymerization of aromatic para-amino acid ester derivatives, where mechanistic and kinetic studies have been crucial in identifying and mitigating side reactions to achieve high molecular weights, in some cases around 50,000 Da. The reactivity of the monomer can be enhanced through the use of highly reactive esters, such as pentafluorophenyl esters.

Another established method for producing aramids is the Yamazaki-Higashi reaction, which utilizes a phosphite-based activating agent to facilitate the direct polycondensation of dicarboxylic acids and diamines. Low-temperature solution polycondensation is also a common technique, where a diacid chloride reacts with a diamine in an amide-type solvent. The properties of the resulting aromatic polyamides, including solubility and thermal stability, can be tailored by incorporating different functional groups and structural features into the polymer backbone. For example, the introduction of ether linkages or bulky side groups can improve the solubility of these typically rigid polymers.

Design and Synthesis of Poly(4-(cyanomethyl)phenyl methacrylate)s (PCPMAs)

A significant application of a derivative of this compound is in the synthesis of Poly(4-(cyanomethyl)phenyl methacrylate)s (PCPMAs). These polymers have been synthesized through atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the creation of polymers with well-defined architectures, including linear and hyperbranched structures.

The synthesis of both linear and hyperbranched PCPMAs has been successfully demonstrated. This control over the polymer architecture is crucial as it has been shown to have a profound impact on the material's fluorescent properties. The ability to create these different structures from a 4-(cyanomethyl)phenyl methacrylate monomer highlights the versatility of this compound in designing advanced functional polymers.

Functional Materials with Tunable Properties

The incorporation of the this compound moiety into polymer structures can impart unique functional properties, particularly in the realm of optoelectronics. The specific arrangement and interaction of the cyanomethyl groups within the polymer matrix can lead to interesting and useful photophysical behaviors.

Electrical Conductivity and Dielectric Properties

The electrical and dielectric properties of organic materials are intrinsically linked to their molecular structure, polarity, and ability to form ordered assemblies. While specific data for this compound is not extensively documented, the characteristics of aromatic amides and nitrile-containing compounds provide insights into its potential behavior.

Aromatic polyamides, for instance, have been investigated for their electrical properties and can exhibit tunable conductivity and electrochromic behavior. acs.org The amide linkage contributes to the polymer backbone's rigidity and potential for charge transport through conjugated systems. acs.org Although this compound is a small molecule, its ability to form hydrogen-bonded networks could facilitate charge hopping mechanisms, a common mode of conduction in organic materials.

| Material | Dielectric Constant (k) | Temperature (°F) |

|---|---|---|

| Glycolic Nitrile | 27.0 | 68 |

| Benzene (B151609) | 2.3 | - |

| Aniline | 6.9 | - |

| Acrylic Resin | 2.7 - 4.5 | - |

The orientation of the polar cyanomethyl groups within a material, whether in a crystalline or amorphous state, will play a crucial role in determining the bulk dielectric properties. gatech.edu The ability to control this orientation through self-assembly or external fields could lead to the development of novel dielectric materials for applications in capacitors, insulators, and other electronic components.

Novel Applications in Materials Science

The versatility of the this compound structure opens up possibilities for its use in several cutting-edge areas of materials science.

Functionalized nanoparticles are at the forefront of materials research, with applications ranging from biomedicine to catalysis. rsc.orgnih.govresearchgate.net The surface functionalization of nanoparticles is critical for their stability, biocompatibility, and targeted functionality. nih.gov The benzamide (B126) moiety of this compound can serve as a versatile anchor for attaching to the surface of nanoparticles. nih.gov The amide group can form coordinate bonds with metal oxide nanoparticles or participate in hydrogen bonding with surface ligands.

Furthermore, the cyanomethyl group offers a reactive handle for further chemical modifications. rsc.orgnih.gov This dual functionality allows for the creation of tailored nanoparticle surfaces with specific properties. For instance, the aromatic ring can be further functionalized to introduce specific recognition sites, while the nitrile group can be converted into other functional groups to control solubility or reactivity. This approach could be utilized in the synthesis of core-shell nanoparticles with a metallic or magnetic core and a functional organic shell derived from this compound. nih.govrsc.org

Supramolecular chemistry involves the design and synthesis of complex, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzamide functional group is a well-known motif in supramolecular chemistry, capable of forming robust, directional hydrogen bonds. nih.gov This property has been exploited in benzene-1,3,5-tricarboxamides (BTAs) to create self-assembling systems that form one-dimensional, nanometer-sized rod-like structures. rsc.org These structures can further assemble into more complex architectures like nanotubes and membranes. acs.org

| Supramolecular Building Block | Key Non-Covalent Interaction | Resulting Supramolecular Structure |

|---|---|---|

| Benzene-1,3,5-tricarboxamides (BTAs) | Threefold Hydrogen Bonding | Nanotubes, Membranes, 1D Fibers rsc.orgacs.org |

| Aromatic Amide Oligomers | Intramolecular Hydrogen Bonding | Helical and Folded Structures nih.gov |

| Carboxamides | Hydrogen Bonding | Formation of various supramolecular structures |

Luminescent materials are increasingly being used in advanced anticounterfeiting technologies to protect valuable documents and products. justia.com These materials can be incorporated into inks, coatings, or the product itself, providing a security feature that is difficult to replicate. researchgate.net The luminescence properties of a molecule are highly dependent on its chemical structure.

While this compound itself may not be inherently luminescent, its benzamide core can be modified to create fluorescent or phosphorescent compounds. For example, benzothiazole (B30560) derivatives containing an amide linkage have been shown to exhibit luminescence and have been investigated for applications in white light-emitting devices. researchgate.netsemanticscholar.org By incorporating specific chromophores into the benzamide structure or by forming complexes with luminescent metal ions, it is plausible to design derivatives of this compound with tailored emission properties.

Furthermore, the potential for thermochromism, a change in color with temperature, exists within certain classes of organic compounds and could be another avenue for security applications. medcraveonline.com The ability to create materials with unique and predictable optical responses to stimuli like light or heat is a key aspect of developing robust anticounterfeiting measures.

Broader Chemical Applications and Environmental Research

Chemical Corrosion Inhibition Studies

The potential of benzamide (B126) and its derivatives as corrosion inhibitors for various metals, particularly steel in acidic media, has been a subject of academic research. researchgate.netscielo.org.za These studies indicate that the benzamide functional group can play a role in inhibiting corrosion by adsorbing onto the metal surface and forming a protective layer.

However, specific studies detailing the use and effectiveness of 4-(Cyanomethyl)benzamide as a corrosion inhibitor are not present in the current body of scientific literature. Research in this area has tended to focus on either the parent compound, benzamide, or more complex derivatives. For example, studies on benzamide have shown that it can act as a mixed-type inhibitor for mild steel in sulfuric acid, with its inhibition efficiency increasing with concentration. researchgate.netscielo.org.za Data from these studies on benzamide are presented below for contextual understanding of the potential function of the benzamide moiety, but it is crucial to note that this data does not pertain to this compound.

Table 1: Corrosion Inhibition Efficiency of Benzamide on Mild Steel in 0.5M H₂SO₄

| Concentration of Benzamide | Exposure Time (hours) | Inhibition Efficiency (%) |

|---|---|---|

| 3 g / 200 mL | 48 | 60 |

| 4 g / 200 mL | 48 | 70 |

| 3 g / 200 mL | 480 | 61 |

Source: researchgate.netscielo.org.za

The adsorption of these compounds on the metal surface is a key aspect of their inhibitory function, and this is often investigated through various adsorption isotherm models. researchgate.netscielo.org.za While theoretical and experimental studies have been conducted on various benzamide derivatives, similar dedicated research on the corrosion inhibition properties of this compound is not currently available.

Concluding Perspectives and Future Research Directions

Emerging Research Opportunities in Synthetic Chemistry

Future synthetic strategies for 4-(cyanomethyl)benzamide are expected to move beyond traditional methods, embracing novel catalytic systems that promise greater efficiency and selectivity.

C–H Bond Activation: A significant frontier is the direct functionalization of ubiquitous but inert C–H bonds. thieme-connect.comresearchgate.net Palladium-catalyzed C–H activation strategies, for instance, could enable the direct coupling of arenes with isocyanides, offering a more atom-economical route to benzamide (B126) derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials like aryl halides. thieme-connect.com Research into directing groups that facilitate regioselective C–H functionalization at specific positions on the benzamide core could unlock new synthetic pathways. oup.comresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful and environmentally friendly approach for organic synthesis under mild conditions. nih.govbeilstein-journals.org The application of heterogeneous photocatalysts, such as modified carbon nitride, could be explored for generating cyanomethyl radicals directly from acetonitrile (B52724) for addition to the aromatic ring. beilstein-journals.orgsemanticscholar.org This would provide a transition-metal-free and highly sustainable method for constructing the cyanomethyl moiety. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design